molecular formula C12H15ClO5S B3121001 Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- CAS No. 277315-89-6

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-

Cat. No.: B3121001
CAS No.: 277315-89-6
M. Wt: 306.76 g/mol
InChI Key: AVYQPULWSBXEOF-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- is a chemical compound with the molecular formula C12H15ClO5S and a molecular weight of 306.76 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- typically involves the reaction of 4-(chlorosulfonyl)-3,5-dimethylphenol with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other derivatives.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(chlorosulfonyl)-: Similar structure but with a benzoic acid backbone.

    Phenoxyacetic acid, 4-(chlorosulfonyl)-: Similar functional groups but with a phenoxyacetic acid backbone.

Uniqueness

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- is unique due to its specific combination of a butanoic acid backbone with a chlorosulfonyl-substituted phenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(4-chlorosulfonyl-3,5-dimethylphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO5S/c1-8-6-10(18-5-3-4-11(14)15)7-9(2)12(8)19(13,16)17/h6-7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYQPULWSBXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-
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